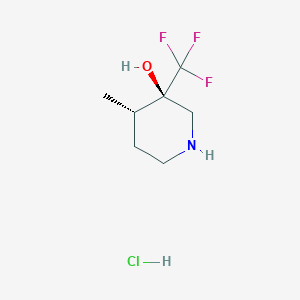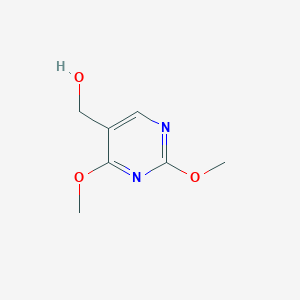
2,5-Dibromo-3,6-difluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3,6-difluorophenol is an organic compound that belongs to the class of bromophenols It consists of a phenol ring substituted with two bromine atoms and two fluorine atoms
Vorbereitungsmethoden
The synthesis of 2,5-Dibromo-3,6-difluorophenol can be achieved through several methods. One common approach involves the bromination and fluorination of phenol derivatives. The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the selective substitution of bromine and fluorine atoms on the phenol ring. Industrial production methods may involve large-scale bromination and fluorination processes using advanced equipment to achieve high yields and purity.
Analyse Chemischer Reaktionen
2,5-Dibromo-3,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine or fluorine atoms, resulting in different phenol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenols.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3,6-difluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions. Its bromine and fluorine atoms can serve as probes in various biological experiments.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique structure may offer therapeutic benefits in drug development.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3,6-difluorophenol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to changes in enzyme activity, protein function, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromo-3,6-difluorophenol can be compared with other similar compounds such as:
2,5-Dibromo-3-fluorophenol: This compound has one less fluorine atom, which may result in different chemical properties and reactivity.
4,6-Dibromo-2,3-difluorophenol: The position of the bromine and fluorine atoms differs, leading to variations in chemical behavior and applications.
2,3-Dibromophenol:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C6H2Br2F2O |
|---|---|
Molekulargewicht |
287.88 g/mol |
IUPAC-Name |
2,5-dibromo-3,6-difluorophenol |
InChI |
InChI=1S/C6H2Br2F2O/c7-2-1-3(9)4(8)6(11)5(2)10/h1,11H |
InChI-Schlüssel |
YBTFJPSSYJIHFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




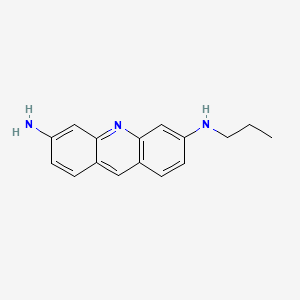
![2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244445.png)
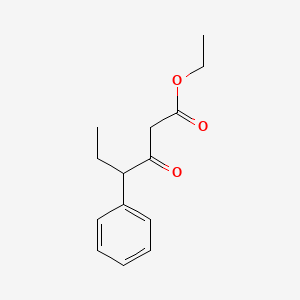
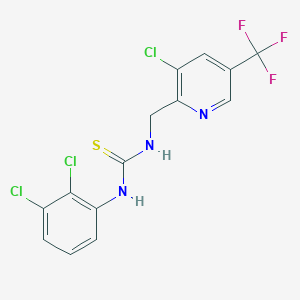

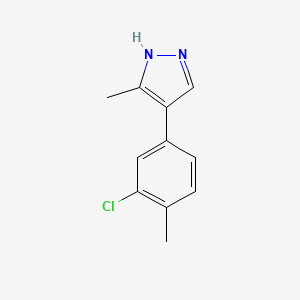


![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
